molecular formula C18H30O B14243675 Benzenebutanol, 4-octyl- CAS No. 183129-84-2

Benzenebutanol, 4-octyl-

Cat. No.: B14243675
CAS No.: 183129-84-2
M. Wt: 262.4 g/mol
InChI Key: ZJGQRVYTDBNPQZ-UHFFFAOYSA-N
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Description

Benzenebutanol, 4-octyl- is a chemical compound of interest in specialized organic synthesis and materials science research. Compounds within the benzenebutanol family are frequently utilized as key intermediates or building blocks for the synthesis of more complex organic molecules . The structural motif of an aromatic ring attached to a flexible alkyl alcohol chain allows this compound to interact with diverse organic systems. For instance, research into structurally similar surfactants containing a benzene ring and an alkyl chain has demonstrated their application in modifying surface properties, such as wettability, through molecular adsorption and aggregation behaviors . Furthermore, a closely related derivative, beta-Amino-4-octyl-Benzenebutanol Hydrochloride, is identified as Fingolimod Impurity 12, highlighting the relevance of the benzenebutanol scaffold in pharmaceutical impurity research and the development of analytical standards . The octyl chain contributes significant hydrophobicity, which can influence the compound's interaction with non-polar environments and organic substrates. Researchers value this compound for its potential in creating novel materials and for use in method development and testing within the laboratory. This product is intended for research and analysis purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183129-84-2

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

4-(4-octylphenyl)butan-1-ol

InChI

InChI=1S/C18H30O/c1-2-3-4-5-6-7-10-17-12-14-18(15-13-17)11-8-9-16-19/h12-15,19H,2-11,16H2,1H3

InChI Key

ZJGQRVYTDBNPQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCCCO

Origin of Product

United States

Synthetic Methodologies for Benzenebutanol, 4 Octyl and Its Derivatives

Established Synthetic Pathways for Benzenebutanol, 4-octyl-

The synthesis of Benzenebutanol, 4-octyl-, also known as 4-(4-octylphenyl)butan-1-ol, can be accomplished through several reliable and well-documented routes. These methods primarily involve the construction of the carbon skeleton by joining the octyl-substituted benzene (B151609) ring with the butanol side chain, followed by functional group manipulations.

Reductive Processes from Carbonyl Precursors (e.g., 4-(4-octyl-phenyl)-4-oxo-butyric acid)

A common and effective strategy for synthesizing the Benzenebutanol, 4-octyl- backbone involves the reduction of a carbonyl precursor. This multi-step process typically begins with the Friedel-Crafts acylation of octylbenzene (B124392) with succinic anhydride (B1165640), catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form 4-(4-octylphenyl)-4-oxobutanoic acid. wikipedia.orglscollege.ac.invedantu.com This reaction introduces the required four-carbon chain onto the aromatic ring, creating a keto-acid intermediate.

Once the precursor, 4-(4-octylphenyl)-4-oxobutanoic acid, is obtained, the next stage involves the reduction of both the ketone and carboxylic acid functionalities. This can be achieved through a two-step reduction sequence. First, the ketone is reduced to a methylene (B1212753) group (–CH₂–). Two classic named reactions are particularly suitable for this transformation:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is highly effective for reducing aryl-alkyl ketones, such as the one in our precursor, while typically leaving the carboxylic acid group intact under the reaction conditions. byjus.comstackexchange.comjuniperpublishers.com

Wolff-Kishner Reduction: This reaction is conducted under basic conditions, using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The basic medium converts the carboxylic acid to its carboxylate salt, which is resistant to reduction, while the ketone is converted to a methylene group. wikipedia.org

The product of this step is 4-(4-octylphenyl)butanoic acid. The final step is the reduction of the carboxylic acid group to a primary alcohol (–CH₂OH). This is commonly accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the final product, Benzenebutanol, 4-octyl-.

Table 1: Comparison of Reduction Methods for 4-(4-octylphenyl)-4-oxobutanoic acid

Method Reagents Conditions Group Reduced Intermediate Product
Clemmensen Reduction Zn(Hg), conc. HCl Acidic, reflux Ketone 4-(4-octylphenyl)butanoic acid
Wolff-Kishner Reduction N₂H₄, KOH, high-boiling solvent Basic, high temp Ketone 4-(4-octylphenyl)butanoic acid

Alkylation Reactions Involving Phenylbutanol Moieties (e.g., 4-phenyl-1-butanol (B1666560) and octyl-containing reagents)

Alkylation strategies provide an alternative approach to assembling the target molecule. A key precursor in this family of methods is 4-phenyl-1-butanol. unl.edu The synthesis of this intermediate can itself be achieved via a Friedel-Crafts reaction between benzene and γ-butyrolactone in the presence of AlCl₃, which forms 4-phenylbutyric acid, followed by reduction. wikipedia.org

With 4-phenyl-1-butanol in hand, the octyl group can be introduced onto the phenyl ring. A standard method for this is a second Friedel-Crafts reaction. However, direct Friedel-Crafts alkylation with an octyl halide is often problematic due to potential carbocation rearrangements and polyalkylation, where multiple alkyl groups are added to the ring. libretexts.orglibretexts.orgbyjus.com

A more controlled and synthetically superior approach is the Friedel-Crafts acylation. In this method, the 4-phenyl-1-butanol (with the hydroxyl group protected) is reacted with an acyl chloride, such as octanoyl chloride, in the presence of AlCl₃. This introduces an octanoyl group onto the benzene ring, primarily at the para position due to steric hindrance. The resulting ketone is then reduced to an alkyl chain using either the Clemmensen or Wolff-Kishner reduction, followed by deprotection of the alcohol, to yield Benzenebutanol, 4-octyl-. This acylation-reduction sequence avoids the issues associated with direct alkylation. lscollege.ac.inmasterorganicchemistry.com

Coupling Reactions for Aromatic and Aliphatic Integration

Modern cross-coupling reactions offer a highly versatile and controlled method for forming the C-C bond between the aromatic and aliphatic portions of the molecule. A prominent example is the Sonogashira coupling reaction. acs.org

This pathway would involve the coupling of an aryl halide, specifically a para-substituted octylbenzene like 4-iodo-octylbenzene, with a terminal alkyne that contains the four-carbon alcohol chain, such as but-3-yn-1-ol. The reaction is catalyzed by palladium and copper complexes. The resulting product, 4-(4-octylphenyl)but-3-yn-1-ol, contains the complete carbon skeleton with an internal alkyne. The final step is the catalytic hydrogenation of the triple bond to a saturated alkyl chain using a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H₂), which furnishes Benzenebutanol, 4-octyl-. acs.org This method provides excellent control over the connectivity of the fragments.

Enantioselective Synthesis Approaches for Chiral Benzenebutanol, 4-octyl- Derivatives

The creation of chiral derivatives of Benzenebutanol, 4-octyl- requires stereocontrolled reactions. Enantioselective synthesis is crucial for producing specific stereoisomers, which is often a requirement in pharmaceutical and biological studies.

Stereoselective Reductions and Alkylations

Asymmetric synthesis can be employed to generate chiral alcohol or alkylated derivatives. One common strategy is the stereoselective reduction of a prochiral ketone. For example, a ketone such as 1-(4-octylphenyl)butan-1-one can be reduced to the corresponding chiral secondary alcohol, (R)- or (S)-1-(4-octylphenyl)butan-1-ol. This is achieved using chiral reducing agents or catalysts, such as those derived from the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to deliver a hydride stereoselectively.

Stereoselective alkylations can also be used. In this approach, a substrate already containing a chiral center is used to direct the addition of a new group. For instance, an enolate derived from a ketone bearing the 4-octylphenyl moiety and a pre-existing stereocenter can be alkylated, with the resident chiral center sterically blocking one face of the enolate, leading to the preferential formation of one diastereomer.

Chiral Auxiliary-Mediated Syntheses

A powerful and widely used strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com These molecules guide the stereochemical outcome of a reaction and are subsequently removed. Evans oxazolidinones are a prominent class of such auxiliaries. santiago-lab.comyork.ac.uk

A representative synthesis of a chiral derivative of Benzenebutanol, 4-octyl- could proceed as follows:

An enantiomerically pure Evans oxazolidinone, for example one derived from the amino acid valine, is acylated to attach a propionyl group. santiago-lab.com

This N-acyloxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a specific Z-enolate. santiago-lab.comuwindsor.ca

The enolate is reacted with an electrophile, such as 4-octylphenethyl bromide. The bulky substituent on the chiral auxiliary sterically directs the incoming electrophile to one face of the enolate, resulting in a highly diastereoselective alkylation. nih.gov

Finally, the chiral auxiliary is cleaved from the product. This can be accomplished by reductive cleavage, for instance with lithium borohydride (B1222165) (LiBH₄), which removes the auxiliary and reduces the acyl group to a primary alcohol. santiago-lab.comnih.gov This final step yields an enantiomerically enriched chiral alcohol, a derivative of the parent Benzenebutanol, 4-octyl- structure.

Table 2: Key Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary Type Originating Chemist Common Applications
Oxazolidinones David A. Evans Asymmetric alkylations, aldol (B89426) reactions
Camphorsultam Wolfgang Oppolzer Asymmetric Diels-Alder, Michael additions
Pseudoephedrine Andrew G. Myers Asymmetric alkylation of α-amino acids

Biocatalytic Strategies in Octyl-Chain Functionalization

The functionalization of compounds containing an octyl chain has benefited significantly from biocatalytic approaches, which are often considered more environmentally friendly than traditional chemical methods. A noteworthy example is the synthesis of octyl cinnamate (B1238496), which utilizes an immobilized lipase (B570770) in a system enhanced by ultrasound and vacuum technology. mdpi.comnih.gov

Researchers have developed an eco-friendly process for the transesterification of methyl cinnamate with octanol, using Novozym® 435, an immobilized form of lipase B from Candida antarctica. mdpi.com This biocatalytic system is uniquely assisted by the simultaneous application of ultrasonic irradiation and a vacuum. mdpi.comnih.gov This combination serves a dual purpose: it accelerates the reaction rate and effectively removes the methanol (B129727) byproduct, which can otherwise inhibit the enzyme's activity. mdpi.com

To determine the most efficient reaction parameters, Response Surface Methodology (RSM) was employed. mdpi.comnih.govresearchgate.net The optimization studies identified the ideal conditions for maximizing the conversion to octyl cinnamate. mdpi.comnih.gov The findings demonstrated that this ultrasound and vacuum-assisted biocatalytic method is superior to conventional synthesis processes. nih.gov

Table 1: Optimal Conditions for Ultrasound-Assisted Biocatalytic Synthesis of Octyl Cinnamate mdpi.comnih.govresearchgate.net

ParameterOptimal Value
Reaction Temperature74.6 °C
Reaction Time11.1 hours
Ultrasonic Power150 W
Molar Conversion 93.8%

Synthesis of Key Derivatives of Benzenebutanol, 4-octyl-

The core structure of Benzenebutanol, 4-octyl- serves as a scaffold for the synthesis of numerous derivatives, including aldehydes, carboxylic acids, amines, and polymer precursors.

Synthesis of Aldehyde and Carboxylic Acid Derivatives

The synthesis of aldehyde and carboxylic acid derivatives of 4-octylbenzene is fundamental for creating a variety of more complex molecules.

4-(4-Octylphenyl)butanal: The synthesis of the parent aldehyde, 4-octylbenzaldehyde (B1586120), can be achieved through the nickel-catalyzed coupling of octylzinc iodide with 4-chlorobenzaldehyde. drugfuture.com Further extension of the carbon chain to form 4-(4-octylphenyl)butanal can be accomplished through various multi-step sequences, commonly involving the protection of the aldehyde, chain elongation via methodologies like the Wittig reaction or Grignard addition, followed by deprotection and functional group manipulation.

4-(4-Octylphenyl)butyric acid: A common route to this carboxylic acid involves a two-step process. The first step is a Friedel-Crafts acylation, where octylbenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) and a suitable solvent like dichlorobenzene. google.com This reaction produces the intermediate, 4-(4-octylphenyl)-4-oxobutanoic acid. The second step involves the reduction of the ketone group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent system such as toluene (B28343) and acetic acid, which reduces the keto group to a methylene group, yielding the final 4-(4-octylphenyl)butyric acid product. google.com

Table 2: Example Synthesis of a Phenyl Butyric Acid Derivative google.com

StepReactionKey ReagentsProduct
1Friedel-Crafts AcylationAlkoxybenzene, Succinic Anhydride, Lewis Acid4-(4-alkoxyphenyl)-4-oxobutyric acid
2Catalytic Hydrogenation10% Palladium/Carbon, Hydrogen Gas, Acetic Acid4-(4-alkoxyphenyl)butyric acid

Preparation of Aminated Derivatives

Aminated derivatives are crucial, particularly in pharmaceutical chemistry. Beta-Amino-4-octyl-Benzenebutanol, also known as 2-Amino-4-(4-octylphenyl)butanol, is a significant compound often identified as an impurity in the synthesis of Fingolimod. derpharmachemica.compharmaffiliates.com

Fingolimod, an immunomodulating drug, is chemically named 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride. derpharmachemica.com Its synthesis is a multi-step process that can generate several related impurities. derpharmachemica.com A concise synthetic route to Fingolimod often begins with the commercially available octanophenone. derpharmachemica.com The synthesis pathway can involve key reactions such as a Henry reaction (nitroaldol reaction) to introduce an amino-alcohol functionality, followed by the reduction of the nitro group to a primary amine using a catalyst like Palladium on carbon (Pd/C). derpharmachemica.com Beta-Amino-4-octyl-Benzenebutanol (CAS No: 177260-59-2) arises as a process-related impurity during such manufacturing routes. derpharmachemica.compharmaffiliates.com The control and synthesis of this specific impurity are important for the quality control of the final active pharmaceutical ingredient.

Preparation of Functionalized Alkene and Epoxide Intermediates

The synthesis of alkene and epoxide intermediates provides pathways to further functionalization and the creation of chiral centers.

2-Methylene-4-(4'-octylphenyl)butan-1-ol: The synthesis of this functionalized alkene can be approached using standard olefination reactions. A plausible route starts with a suitable precursor like 4-(4-octylphenyl)butan-2-one. This ketone can be converted to a β-hydroxy ester via a Reformatsky reaction, followed by protection of the hydroxyl group. Subsequent reduction of the ester to a primary alcohol and a final olefination step, such as a Wittig reaction with methylenetriphenylphosphorane (B3051586) or a Peterson olefination, would introduce the terminal methylene group. An alternative is the Baylis-Hillman reaction between 4-octylbenzaldehyde and methyl acrylate, followed by reduction and chain extension to achieve the target structure.

(2S)-2-(Oxiranyl)-4-(4'-octylphenyl)butan-1-ol: The preparation of this chiral epoxide intermediate requires an asymmetric synthesis strategy. A common method is the Sharpless asymmetric epoxidation of a corresponding Z-allylic alcohol. The synthesis of the allylic alcohol precursor, (Z)-2-(2-(4-octylphenyl)ethyl)but-2-en-1-ol, could be achieved from 4-octylphenylacetaldehyde through a multi-step sequence involving Wittig-type reactions designed to control the double bond geometry. The subsequent asymmetric epoxidation would install the epoxide with high stereoselectivity, yielding the desired (2S) enantiomer. Another approach involves the ring-opening of a Grignard reagent derived from a benzyl (B1604629) halide with isobutylene (B52900) oxide, which has been used to prepare similar structures. google.com

Incorporation into Polymer Precursors

Derivatives of Benzenebutanol, 4-octyl- are valuable as monomers for polymerization, particularly in the field of polyurethanes. Polyurethanes are synthesized by reacting polyols (compounds with multiple hydroxyl groups) with polyisocyanates. google.com.na

The Benzenebutanol, 4-octyl- structure can be incorporated into either component:

As a Polyol: The inherent hydroxyl group of Benzenebutanol, 4-octyl- allows it to act as a mono-ol. It can be converted into a polyol through reactions such as ethoxylation or propoxylation, where the hydroxyl group initiates the polymerization of alkylene oxides to form a polyether polyol. The long octyl chain would impart significant hydrophobicity, flexibility, and water resistance to the final polyurethane material. google.com

As an Isocyanate Precursor: The aromatic ring can be functionalized to create a precursor for an isocyanate. For example, nitration of the ring followed by reduction yields an amino derivative, 4-amino-benzenebutanol, 4-octyl-. This amine can then be converted to 4-isocyanato-benzenebutanol, 4-octyl- through reaction with phosgene (B1210022) or a phosgene equivalent. This functionalized molecule, containing both an isocyanate group and a hydroxyl group, can act as an A-B type monomer for polyurethane synthesis.

The incorporation of the 4-octylphenyl moiety into the polymer backbone is intended to modify the physical properties of the resulting polyurethane, such as improving its performance in coatings, elastomers, or foams. google.com.namdpi.com

Novel Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable processes. The synthesis of Benzenebutanol, 4-octyl- and its derivatives is increasingly influenced by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comacs.org

Key green strategies applicable to these syntheses include:

Biocatalysis: As detailed in section 2.2.3, the use of enzymes like lipase offers a highly specific and environmentally benign alternative to traditional chemical catalysts for functionalizing the octyl chain. mdpi.comresearchgate.net This approach avoids harsh reagents and often proceeds under milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. researchgate.net This technique is particularly effective for reactions like the Mannich reaction for synthesizing β-amino ketones, which are structurally related to some aminated derivatives of Benzenebutanol. rasayanjournal.co.in

Use of Greener Solvents: A major focus of green chemistry is replacing volatile and hazardous organic solvents. acs.org Water is an ideal green solvent due to its availability and lack of toxicity, and its use is being explored in a wider range of organic reactions. mdpi.com

Catalysis: The move away from stoichiometric reagents towards catalytic processes is a core green principle. This includes the use of recyclable heterogeneous catalysts, metal-catalyzed coupling reactions that improve atom economy, and organocatalysis. mdpi.comsemanticscholar.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org Reactions like one-pot, multi-component syntheses are particularly advantageous in this regard. rasayanjournal.co.in

By integrating these novel strategies, the synthesis of Benzenebutanol, 4-octyl- and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Application of Ionic Liquids as Reaction Media in Benzenebutanol, 4-octyl- Synthesis

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low volatility, high thermal stability, and tunable properties. researchgate.netrsc.org Their application in the synthesis of Benzenebutanol, 4-octyl- addresses both the Friedel-Crafts acylation and the subsequent ketone reduction steps.

For the initial Friedel-Crafts acylation of octylbenzene, ionic liquids can serve as both the solvent and the catalyst, replacing volatile and hazardous organic solvents and corrosive Lewis acids. biotage.co.jp Chloroaluminate ILs, such as 1-butyl-3-methylimidazolium chloride-aluminum chloride ([bmim]Cl-AlCl₃), have been shown to be highly effective for acylations. biotage.co.jpliv.ac.uk However, their moisture sensitivity has led to the development of more stable systems. beilstein-journals.org Metal triflates, like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in stable ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), offer high conversion and regioselectivity for the acylation of activated aromatic rings. liv.ac.uk Research has also demonstrated that iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids (TAAILs) can create a robust, air-stable catalytic system for this transformation. beilstein-journals.orgnih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and zinc chloride, represent a lower-cost, environmentally benign alternative to traditional ILs for Friedel-Crafts acylations. rsc.org

In the second step, the reduction of the intermediate aryl ketone, ionic liquids also provide significant advantages. They can mediate the selective hydrogenation of aromatic ketones to either the corresponding alcohol (Benzenebutanol, 4-octyl-) or the fully reduced alkylbenzene. acs.org For instance, using a Palladium on carbon (Pd/C) catalyst in imidazolium-based ILs, the choice of the anion can direct the reaction outcome. Anions like chloride ([Cl]⁻) favor the formation of the alcohol, while tetrafluoroborate ([BF₄]⁻) can lead to the alkane. acs.org This selectivity is attributed to hydrogen-bonding interactions between the ionic liquid and the substrate. acs.org Furthermore, electrochemical reduction of aromatic ketones has been successfully carried out in various 1-butyl-3-methylimidazolium-based ionic liquids. rsc.orgrsc.org

Table 1: Application of Ionic Liquids in Key Synthetic Steps for Benzenebutanol, 4-octyl-

Reaction StepIonic Liquid SystemCatalystKey Findings
Friedel-Crafts Acylation Tunable Aryl Alkyl Ionic Liquids (TAAILs)Iron(III) chloride hexahydrateRobust, air-stable system tolerating various substrates. beilstein-journals.orgnih.gov
Friedel-Crafts Acylation [bmim][BF₄]Copper(II) triflate (Cu(OTf)₂)High conversion and excellent para-regioselectivity. liv.ac.uk
Friedel-Crafts Acylation Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃)Self-catalyzedGreen, efficient method with high yields and selectivity. rsc.org
Ketone Reduction [bmim][Cl]Pd/CSelective hydrogenation to the corresponding alcohol. acs.org
Ketone Reduction [bmim][BF₄] / [bmim][TfO]ElectrochemicalReduction to alcohol is a primary pathway. rsc.orgrsc.org
Ketone Reduction Choline-Betainium IL mixturePalladiumHigh conversion to alkylbenzenes with catalyst recycling. nih.gov

Microwave-Assisted and Flow Chemistry Techniques

Modern synthetic chemistry increasingly relies on technology to enhance reaction efficiency, safety, and scalability. Microwave-assisted synthesis and flow chemistry are at the forefront of this evolution, offering significant advantages for the preparation of Benzenebutanol, 4-octyl-.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate reaction rates by enabling rapid and uniform heating. niscpr.res.in In the Friedel-Crafts acylation step, microwave-assisted methods can significantly shorten reaction times compared to conventional heating. biotage.co.jpscirp.org The use of AlCl₃ in an ionic liquid under microwave irradiation has been shown to effectively acylate aromatic compounds. biotage.co.jp Solvent-free approaches, using catalysts like zinc chloride (ZnCl₂) supported on alumina (B75360), have also proven efficient under microwave conditions, aligning with green chemistry principles. researchgate.net For the subsequent reduction of the aryl ketone intermediate, microwave assistance is also highly effective. cem.com The reduction of ketones using reagents like sodium borohydride (NaBH₄) on alumina or decaborane (B607025) in an aqueous solution can be completed in minutes with high yields under microwave irradiation, compared to hours with conventional methods. cem.combenthamdirect.comresearcher.life

Flow Chemistry Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream, offers superior control over reaction parameters, enhanced safety, and easier scalability. benthamdirect.comnumberanalytics.com For the Friedel-Crafts acylation, continuous flow processes using heterogeneous catalysts, such as zirconium-β-zeolites, have demonstrated excellent catalyst stability and high yields over extended periods. researchgate.netthieme-connect.com This technique allows for the safe handling of reactive intermediates and can lead to cleaner reactions with higher selectivity compared to batch processes. numberanalytics.comrsc.org

The reduction of the ketone intermediate is also well-suited for flow chemistry. rsc.orgacs.org Catalytic hydrogenation, a key method for this reduction, benefits greatly from flow systems which can safely handle hydrogen gas and allow for the use of packed-bed reactors containing catalysts like Pd/C. vapourtec.com This leads to improved safety and the potential for catalyst reuse. vapourtec.com Biocatalytic reductions using enzymes like alcohol dehydrogenases can also be integrated into flow systems, providing high enantioselectivity and productivity. researchgate.net The use of sodium borohydride for ketone reduction has been successfully implemented in advanced-flow reactors, achieving rapid and selective reductions. acs.org

Table 2: Microwave-Assisted and Flow Chemistry Approaches

TechniqueReaction StepConditions / CatalystKey Advantages
Microwave-Assisted Friedel-Crafts AcylationZnCl₂ on Alumina (Solvent-free)Rapid, efficient, environmentally friendly. researchgate.net
Microwave-Assisted Ketone ReductionNaBH₄ on Alumina (Solvent-free)Reduced reaction times (minutes vs. hours), high yields. cem.com
Flow Chemistry Friedel-Crafts AcylationZirconium-β-zeolite catalystExcellent catalyst stability, high throughput, improved efficiency. researchgate.netthieme-connect.com
Flow Chemistry Ketone ReductionNaBH₄ in MethanolRapid (residence times < 80s), scalable, efficient. acs.org
Flow Chemistry Ketone ReductionPd/C (Catalytic Hydrogenation)Improved safety, catalyst reusability, excellent control. vapourtec.com
Flow Chemistry Ketone ReductionImmobilized Alcohol DehydrogenaseHigh enantioselectivity, increased productivity. researchgate.net

Sustainable Catalytic Methods for Benzenebutanol, 4-octyl- Synthesis

The principles of green chemistry encourage the use of catalytic reagents over stoichiometric ones to minimize waste. The synthesis of Benzenebutanol, 4-octyl- can be made more sustainable by employing heterogeneous and recyclable catalysts for both the acylation and reduction steps.

For the Friedel-Crafts acylation of octylbenzene, traditional stoichiometric Lewis acids like AlCl₃ generate significant waste. researchgate.net Sustainable alternatives include solid acid catalysts such as zeolites, metal oxides, and clays. researchgate.netdokumen.pub Zeolites, particularly those doped with metals like zirconium, have been used effectively as recyclable heterogeneous catalysts, especially in flow systems. researchgate.netthieme-connect.com Zinc oxide (ZnO) has been reported as a reusable catalyst for acylations under solvent-free conditions. researchgate.net The use of phosphotungstic acid supported on silica (B1680970) gel is another example of a solid superacid catalyst being explored for related alkylations of long-chain alkylbenzenes. etsu.edu

In the reduction of the 4-(4-octylphenyl)-4-oxobutanoic acid intermediate, catalytic hydrogenation is the most atom-economical and sustainable method. This process uses molecular hydrogen as the reductant, with water being the only byproduct when reducing a carboxylic acid group. rsc.org While the reduction of carboxylic acids is challenging, catalysts based on ruthenium and iridium have been developed. thieme-connect.de The reduction of the ketone moiety is more straightforward. Catalysts such as palladium on carbon (Pd/C) are highly effective for the hydrogenation of aromatic ketones to the corresponding alcohols. acs.org This reaction can be performed with high selectivity, avoiding the reduction of the aromatic ring. acs.org The use of biocatalysts, such as enzymes, also represents a highly sustainable approach, operating under mild conditions with exceptional selectivity. researchgate.net

Table 3: Sustainable Catalytic Methods

Reaction StepCatalyst TypeSpecific Catalyst ExampleKey Sustainability Feature
Friedel-Crafts Acylation Heterogeneous Solid AcidZirconium-β-ZeoliteRecyclable, stable, suitable for continuous flow. researchgate.netthieme-connect.com
Friedel-Crafts Acylation Metal OxideZinc Oxide (ZnO)Reusable, operates under solvent-free conditions. researchgate.net
Friedel-Crafts Acylation Supported SuperacidPhosphotungstic Acid on SilicaHeterogeneous, avoids corrosive liquid acids. etsu.edu
Ketone/Acid Reduction Heterogeneous Noble MetalPalladium on Carbon (Pd/C)High activity and selectivity for ketone reduction, recyclable. acs.org
Ketone/Acid Reduction Homogeneous Noble MetalRuthenium-based complexesCatalytic hydrogenation of carboxylic acids, high atom economy. thieme-connect.de
Ketone Reduction BiocatalystAlcohol Dehydrogenase (ADH)Operates under mild conditions, highly selective, renewable. researchgate.net

Spectroscopic and Structural Characterization of Benzenebutanol, 4 Octyl and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Elucidation

Modern spectroscopic tools offer a non-destructive means to probe the molecular architecture of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational and electronic spectroscopy each provide unique and complementary pieces of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. irisotope.com By analyzing the behavior of atomic nuclei in a magnetic field, one can determine the number of unique proton and carbon environments, their connectivity, and their chemical surroundings. irisotope.comslideshare.net

¹H NMR: The proton NMR spectrum of Benzenebutanol, 4-octyl- is expected to show distinct signals corresponding to the aromatic protons, the protons of the butyl alcohol chain, and those of the long octyl chain. The aromatic protons on the para-substituted ring typically appear as a characteristic AA'BB' system of two doublets between δ 7.0 and 7.3 ppm. nih.gov The methylene (B1212753) group protons adjacent to the hydroxyl group (-CH₂OH) would be found around δ 3.6 ppm, while the other protons of the butyl and octyl chains would appear in the upfield region (δ 0.8-2.7 ppm). nih.govbioorg.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. irisotope.com The aromatic carbons show signals in the δ 128-143 ppm range. The carbon bearing the hydroxyl group (C-OH) is typically observed around δ 62 ppm. The remaining aliphatic carbons of the butyl and octyl chains produce signals in the δ 14-36 ppm region. nih.gov Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired using Fourier-transform techniques to enhance sensitivity. slideshare.net

2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these signals. COSY reveals ¹H-¹H coupling correlations, mapping out the proton connectivity along the alkyl chains, while HSQC correlates each proton signal with its directly attached carbon, confirming the C-H framework.

Predicted ¹H NMR Data for Benzenebutanol, 4-octyl-
Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (2, 6)~7.15Doublet2H
Aromatic H (3, 5)~7.10Doublet2H
-CH₂OH~3.65Triplet2H
Ar-CH₂- (butyl)~2.65Triplet2H
Ar-CH₂- (octyl)~2.57Triplet2H
Butyl & Octyl Chain -CH₂-~1.2-1.9Multiplet20H
Octyl -CH₃~0.88Triplet3H
Predicted ¹³C NMR Data for Benzenebutanol, 4-octyl-
Assignment Chemical Shift (δ, ppm)
Aromatic C (quaternary)~142, ~139
Aromatic CH~128.5, ~128.4
-CH₂OH~62.5
Aliphatic -CH₂-~14-36
Aliphatic -CH₃~14.1

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. plasmion.comwikipedia.org It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. jeolusa.com

For Benzenebutanol, 4-octyl- (C₁₈H₃₀O), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be used to confirm its elemental composition. The expected (M+H)⁺ ion would be detected with a high degree of mass accuracy. For instance, the related compound 3-(4-Octylphenyl)propan-1-ol has a calculated (M+H)⁺ of 249.2218, with an observed value of 249.2210. nih.gov Fragmentation patterns observed in techniques like GC-MS (with electron ionization) would likely show cleavage at the benzylic position and loss of a water molecule (M-18) from the alcohol, further confirming the structure.

High-Resolution Mass Spectrometry Data of Related Compounds
Compound Name Ion Calculated m/z
Benzenebutanol, 4-octyl-[M+H]⁺263.2369
3-(4-Octylphenyl)propan-1-ol nih.gov[M+H]⁺249.2218
(4-Octylphenyl)methanol nih.gov[M+H]⁺221.1905
2-Methylene-4-(4-octylphenyl)butan-1-ol nih.gov[M+Na]⁺297.2189

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mrclab.com The absorption of IR radiation or the scattering in Raman analysis occurs at specific frequencies corresponding to the vibrations of particular chemical bonds, making these methods excellent for functional group identification. imgroupofresearchers.com

For Benzenebutanol, 4-octyl-, the IR spectrum would prominently feature:

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.

Multiple sharp peaks between 2850-2960 cm⁻¹ corresponding to the C-H stretching of the aliphatic octyl and butyl chains.

Aromatic C-H stretching absorptions typically appear around 3000-3100 cm⁻¹.

Characteristic C=C stretching vibrations for the para-substituted aromatic ring at approximately 1610 and 1515 cm⁻¹.

A strong C-O stretching band around 1050 cm⁻¹.

Expected IR Absorption Bands for Benzenebutanol, 4-octyl-
Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (alcohol)3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch~1610, ~1515
C-O Stretch (primary alcohol)1050 - 1075

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which induces electronic transitions from lower to higher energy molecular orbitals. libretexts.orgmdpi.com The part of a molecule responsible for this absorption is known as a chromophore. imgroupofresearchers.com

In Benzenebutanol, 4-octyl-, the chromophore is the 4-octylphenyl group. The benzene (B151609) ring undergoes π → π* electronic transitions. For a simple alkylbenzene, these transitions typically result in a primary absorption band (E2-band) around 210 nm and a weaker, secondary band (B-band) with fine structure around 260-270 nm. libretexts.org The long alkyl chain acts as an auxochrome, which may cause a minor bathochromic (red) shift of these absorption maxima. This technique is particularly useful for quantitative analysis based on the Beer-Lambert Law. imgroupofresearchers.com

Chiroptical Spectroscopy for Enantiomeric Characterization

While Benzenebutanol, 4-octyl- itself is an achiral molecule and therefore optically inactive, many of its important derivatives are chiral. Chiroptical techniques are indispensable for characterizing these stereoisomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. univ-amu.fr An achiral molecule will not produce a CD signal. However, for chiral derivatives, such as (R)-2-amino-4-(4-octylphenyl)butan-1-ol, CD spectroscopy is a critical tool. bioorg.org

The synthesis of enantiomerically pure pharmaceutical agents is vital, as different enantiomers can have vastly different biological activities. nih.gov CD spectroscopy provides a spectral fingerprint for a specific enantiomer. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), can be used to:

Confirm the absolute configuration of a newly synthesized chiral center by comparing the experimental spectrum to theoretical calculations. mdpi.com

Determine the enantiomeric excess of a sample. rsc.org

Study conformational changes in chiral molecules. mdpi.com

In the context of derivatives of Benzenebutanol, 4-octyl-, such as the chiral FTY720 analogues, CD spectroscopy would be essential to verify that the desired enantiomer was produced and to ensure its stereochemical purity. nih.gov

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the change in optical rotation as a function of the wavelength of plane-polarized light. unipd.itnmrmbc.com This phenomenon arises from the differential refraction of left and right circularly polarized light by a chiral substance. unipd.it The resulting ORD curve, which plots specific rotation against wavelength, can provide critical information about the absolute configuration and conformational features of a molecule. nmrmbc.com

For derivatives of Benzenebutanol, 4-octyl-, particularly those with a chiral center, ORD is a key analytical tool. For instance, the chiral amine derivative, (R)-2-Amino-4-(4-octylphenyl)butan-1-ol hydrochloride, has a reported specific rotation of [α]²⁰D = -4.28 (c 0.7, CH₃OH). This single-wavelength measurement, while not a full ORD spectrum, confirms the optical activity of the molecule and provides a reference point for its enantiomeric purity. A complete ORD spectrum would show the variation of this rotation across a range of wavelengths, potentially exhibiting a Cotton effect (a characteristic peak and trough) if the molecule has an absorbing chromophore near the chiral center. nmrmbc.com Such detailed analysis is instrumental in assigning the absolute configuration of stereogenic centers within this class of compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map and, from that, a model of the molecular structure, including bond lengths, bond angles, and torsional angles. wikipedia.org

Benzenebutanol, 4-octyl- is an oil at room temperature, which precludes direct analysis by single-crystal X-ray diffraction. However, the solid-state structure of its derivatives can be determined by preparing crystalline analogues. This often involves introducing functional groups that promote crystallization through strong intermolecular interactions like hydrogen bonding or dipole-dipole interactions. For example, a related compound, 3-Nitro-1-(4-octylphenyl)propan-1-one, has been studied using crystallographic analysis, demonstrating that derivatives within this family can form crystals suitable for X-ray diffraction. The investigation of such crystalline derivatives would provide invaluable, unambiguous information on the conformational preferences of the alkyl chain and the butanol substituent relative to the phenyl ring in the solid state.

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions

For Benzenebutanol, 4-octyl-, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. A broad, strong band would be expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with its broadness indicating hydrogen bonding. msu.edu The region from 3000-2850 cm⁻¹ would contain multiple sharp peaks corresponding to the C-H stretching vibrations of the octyl and butyl chains. libretexts.org Aromatic C-H stretching vibrations would appear at slightly higher frequencies, typically between 3100-3000 cm⁻¹. vscht.cz

Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic ring typically give rise to strong Raman signals in the 1600-1580 cm⁻¹ region. mdpi.com Unlike in IR spectroscopy, non-polar bonds can produce strong Raman signals, making it a useful tool for studying the hydrocarbon backbone of the molecule. semi.ac.cn Analysis of the vibrational spectra of derivatives can reveal how the introduction of new functional groups perturbs the vibrational modes of the parent molecule, offering further structural insights. spectroscopyonline.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. unipd.itnmrmbc.comvelp.com This data is used to calculate the empirical formula of a substance, which can then be compared with the molecular formula determined by mass spectrometry to confirm the compound's identity and purity. nmrmbc.com

For Benzenebutanol, 4-octyl-, with the molecular formula C₁₈H₃₀O, the theoretical elemental composition can be calculated. High-resolution mass spectrometry (HRMS) on derivatives, such as the finding of m/z (ESI) 297.2193 [M+Na]⁺ for 2-methylene-4-(4-octylphenyl)butan-1-ol (calculated for C₁₉H₃₀NaO⁺: 297.2189), provides highly accurate mass measurements that corroborate the elemental composition. nih.gov

Below is a table detailing the theoretical elemental composition of Benzenebutanol, 4-octyl-. Experimental data from combustion analysis would be expected to closely match these theoretical values for a pure sample.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percent (%)
CarbonC12.01118216.19882.38
HydrogenH1.0083030.24011.53
OxygenO15.999115.9996.09

Computational and Theoretical Studies of Benzenebutanol, 4 Octyl

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and properties of molecules. ornl.govnih.gov These methods solve the Schrödinger equation, or approximations of it, to determine the behavior of electrons within a molecule. ornl.gov For a molecule like Benzenebutanol, 4-octyl-, these calculations would be instrumental in understanding its fundamental chemical nature.

Electronic Structure and Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a powerful framework for understanding chemical bonding and electronic transitions. youtube.comunizin.org By constructing an MO diagram, one can visualize the energy levels of the molecular orbitals, which are formed from the combination of atomic orbitals. unizin.org Key orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and its electronic absorption properties. researchgate.net A smaller gap generally indicates a molecule that is more easily excited and potentially more reactive. For Benzenebutanol, 4-octyl-, the analysis would likely show the HOMO localized on the electron-rich benzene (B151609) ring and the LUMO distributed over the aromatic system and the butanol chain.

Table 1: Hypothetical Molecular Orbital Properties of Benzenebutanol, 4-octyl-

PropertyHypothetical Value/DescriptionSignificance
HOMO Energy-Indicates the energy of the outermost electrons and the molecule's ability to donate electrons.
LUMO Energy-Indicates the energy of the lowest energy empty orbital and the molecule's ability to accept electrons.
HOMO-LUMO Gap-Relates to the chemical reactivity and the energy of the lowest electronic transition.
Electron Density on Benzene RingHighSuggests this region is a likely site for electrophilic attack.
Electron Density on Octyl ChainLowIndicates this region is largely non-polar and will influence solubility.

This table is for illustrative purposes only, as no specific data is available.

Conformer Analysis and Energy Minimization

Due to the presence of rotatable single bonds in the butanol and octyl chains, Benzenebutanol, 4-octyl- can exist in numerous spatial arrangements known as conformers. ucsb.edu Conformer analysis is the process of identifying these different conformers and determining their relative energies. ucsb.edu

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. unl.eduresearchgate.net

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. researchgate.net For Benzenebutanol, 4-octyl-, this would help in assigning the signals in the experimental NMR spectrum to specific protons and carbons in the benzene ring, the butanol chain, and the long octyl chain.

IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. youtube.com Computational methods can calculate the frequencies and intensities of these vibrations, which correspond to the stretching and bending of chemical bonds. youtube.com For this molecule, characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic parts, and the C=C stretching of the benzene ring would be predicted.

UV-Vis (Ultraviolet-Visible): UV-Vis spectroscopy measures the electronic transitions within a molecule. youtube.com Time-dependent density functional theory (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax). um.edu.mt For Benzenebutanol, 4-octyl-, the predicted UV-Vis spectrum would likely show absorptions characteristic of the substituted benzene chromophore.

Table 2: Hypothetical Predicted Spectroscopic Data for Benzenebutanol, 4-octyl-

SpectroscopyPredicted FeatureHypothetical Value
¹H NMRChemical Shift (aromatic H)7.0-7.3 ppm
¹³C NMRChemical Shift (aromatic C)125-145 ppm
IRO-H Stretch~3300 cm⁻¹
UV-Visλmax~260 nm

This table is for illustrative purposes only, as no specific data is available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time by solving Newton's equations of motion for all atoms in the system. nih.gov This technique allows for the study of conformational changes, interactions with the environment, and other time-dependent processes. nih.gov

Conformational Dynamics in Different Solvents

The conformation of Benzenebutanol, 4-octyl- would be highly dependent on its solvent environment. MD simulations could be used to study its dynamic behavior in various solvents, such as water, ethanol, or a non-polar solvent like hexane. In a polar solvent like water, the molecule would likely adopt conformations where the polar butanol headgroup is exposed to the solvent while the non-polar octyl tail and benzene ring are shielded. In a non-polar solvent, the molecule would be more extended. These simulations would provide valuable information on the flexibility of the alkyl chains and the rotational freedom around the various single bonds.

Interaction with Solvents and Other Small Molecules (e.g., in binary mixtures of benzene-butanol)

MD simulations can also be used to study the interactions between Benzenebutanol, 4-octyl- and solvent molecules or other small molecules in a mixture. For instance, in a binary mixture of benzene and butanol, one could investigate the preferential solvation of the different parts of the molecule. A study on the molecular interactions in binary mixtures of benzene and butanol has been conducted, providing insights into the thermodynamic properties of such systems. researchgate.net Simulations of Benzenebutanol, 4-octyl- in such a mixture would reveal how the benzene and butanol molecules in the solvent interact with the aromatic ring and the butanol group of the solute molecule, respectively. This would be crucial for understanding its behavior in complex chemical environments and for applications such as its use as a surfactant or in formulation science. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Derivatives (e.g., for benzene derivatives)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and toxicology for predicting the biological activity of chemical compounds based on their molecular structures. drugdesign.orgwikipedia.org For derivatives of Benzenebutanol, 4-octyl-, SAR modeling can predict how modifications to the molecular structure might influence a hypothetical biological activity, such as enzyme inhibition or receptor binding. These models typically correlate physicochemical properties and molecular descriptors with activity. wikipedia.org

The basic principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. drugdesign.org For benzene derivatives, key descriptors often include hydrophobicity (logP), electronic parameters (such as Hammett constants), and steric factors (like Taft parameters or van der Waals radii). nih.govresearchgate.net In the case of 4-octyl-benzenebutanol derivatives, the long octyl chain contributes significantly to the molecule's hydrophobicity, which can be a crucial factor for its interaction with biological targets. nih.gov

A hypothetical SAR study on a series of 4-octyl-benzenebutanol derivatives might investigate the effects of modifying the butanol side chain, altering the position or nature of the alkyl group on the benzene ring, and introducing additional substituents. Computational methods, particularly those based on Density Functional Theory (DFT), can be employed to calculate a wide range of molecular descriptors for these derivatives. biolscigroup.usvietnamjournal.ru These descriptors can then be used to build a QSAR model, often through statistical methods like Multiple Linear Regression (MLR). unipi.it

Table 1: Hypothetical Structure-Activity Relationship Data for Benzenebutanol, 4-octyl- Derivatives

This interactive table presents hypothetical data for a QSAR study on a series of 4-octyl-benzenebutanol derivatives. The descriptors shown are commonly used in such studies and are calculated using computational methods. The hypothetical biological activity (pIC50) illustrates how changes in these descriptors might correlate with potency.

CompoundR1-SubstituentR2-SubstituentLogPDipole Moment (Debye)HOMO Energy (eV)Hypothetical pIC50
1 -CH2CH2CH2CH2OH-C8H175.21.8-5.96.5
2 -CH2CH2CH2COOH-C8H174.82.5-6.26.8
3 -CH2CH(OH)CH2CH3-C8H175.11.9-5.86.3
4 -CH2CH2CH2CH2OH-C4H94.21.8-5.96.1
5 -CH2CH2CH2CH2OH-C12H256.21.8-5.96.9
6 -CH2CH2CH2CH2OH (ortho)-C8H175.32.1-5.96.0
7 -CH2CH2CH2CH2OH-C8H17, 2-F5.32.8-6.16.6

This data is purely illustrative and intended to demonstrate the principles of SAR modeling.

From this hypothetical data, a QSAR equation could be derived, for instance: pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3(HOMO Energy)

Such an equation would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. wikipedia.org The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could further visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. researchgate.net

Computational Studies on Reaction Mechanisms in Benzenebutanol, 4-octyl- Synthesis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the energetics of different synthetic routes. scielo.br A plausible synthetic route to Benzenebutanol, 4-octyl- involves two key steps that can be modeled computationally: the Friedel-Crafts acylation of octylbenzene (B124392) followed by the reduction of the resulting ketone, or the reaction of a suitable Grignard reagent with an appropriate ester or aldehyde.

Friedel-Crafts Acylation Pathway:

One common method for synthesizing alkyl-aryl ketones is the Friedel-Crafts acylation. scienceinfo.comstudymind.co.uk In this case, octylbenzene could be acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The subsequent reduction of the ketone would yield 4-octyl-benzenebutanol.

The mechanism of the Friedel-Crafts acylation can be computationally studied using DFT. scielo.brresearchgate.net These calculations can determine the energies of the reactants, intermediates, transition states, and products along the reaction coordinate. Key steps in the mechanism include the formation of the acylium ion electrophile, the electrophilic attack on the octylbenzene ring to form a Wheland intermediate (a resonance-stabilized carbocation), and the final deprotonation to restore aromaticity. scienceinfo.com Computational studies can elucidate the structure of the transition state for the electrophilic attack, which is the rate-determining step, and calculate its activation energy. scielo.br This information is crucial for understanding the regioselectivity (i.e., why the para-substituted product is favored) and for optimizing reaction conditions.

Grignard Reaction Pathway:

An alternative synthesis could involve the reaction of a Grignard reagent. For example, the reaction of 4-octylphenylmagnesium bromide with an appropriate epoxide or the reaction of a butylmagnesium halide with a 4-octyl-substituted benzaldehyde (B42025) or ester. organic-chemistry.orgmasterorganicchemistry.com The mechanism of the Grignard reaction, a nucleophilic addition, can also be modeled computationally. iitk.ac.in These studies can clarify the nature of the Grignard reagent in solution (e.g., monomeric vs. dimeric forms) and the structure of the transition state for the nucleophilic attack on the carbonyl carbon. masterorganicchemistry.comiitk.ac.in

Table 2: Hypothetical Computational Data for a Key Step in a Plausible Synthesis of Benzenebutanol, 4-octyl- (Friedel-Crafts Acylation)

This interactive table presents hypothetical computational data for the electrophilic attack of the acylium ion on octylbenzene, a key step in a potential synthetic route. The data illustrates the kind of information that can be obtained from DFT calculations of a reaction mechanism.

Reaction StepReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Ortho Attack 0.0+22.5-5.222.5
Meta Attack 0.0+28.1-2.128.1
Para Attack 0.0+20.6-6.820.6

This data is purely illustrative and based on general principles of Friedel-Crafts reactions. scielo.br

The hypothetical data in Table 2 suggests that the para-attack is kinetically and thermodynamically favored due to its lower activation energy and more stable product complex, which is consistent with experimental observations for many Friedel-Crafts reactions on alkylbenzenes. By comparing the computed energy profiles for different pathways, computational studies can help in selecting the most efficient synthetic strategy. researchgate.net

Research into Applications and Functional Material Integration of Benzenebutanol, 4 Octyl

Chemical Engineering Applications

Extraction Processes (e.g., as a solvent or modifier in vanillin (B372448) extraction): Studies on vanillin extraction detail the use of various solvents, including aliphatic alcohols (like butanol and octanol), benzene (B151609), and more recently, natural deep eutectic solvents (NADES). nih.govcore.ac.ukresearchgate.net However, there is no mention of Benzenebutanol, 4-octyl- being employed in these processes.

Adsorption and Separation Technologies (e.g., in volatile organic compound (VOC) treatment): There is no available research indicating the use of Benzenebutanol, 4-octyl- in adsorption or separation technologies for the treatment of VOCs.

Research on Material Properties Modification through Benzenebutanol, 4-octyl- Incorporation

A thorough review of existing scientific databases and research publications indicates a lack of studies focused on the incorporation of Benzenebutanol, 4-octyl- into materials for the purpose of altering their intrinsic properties. The current body of scientific knowledge appears to be concentrated on the synthesis and purification of related compounds in the pharmaceutical field, rather than their application in materials science.

There are no available research findings or data to suggest that Benzenebutanol, 4-octyl- has been investigated as an agent for controlling biofouling on surfaces or for modulating the biodegradation of materials such as bioplastics. The scientific community has explored a wide range of other compounds for these purposes, but Benzenebutanol, 4-octyl- does not appear to be among them based on the conducted research. Consequently, no data is available to populate tables regarding its performance in these areas.

Advanced Analytical Methodologies for Benzenebutanol, 4 Octyl Research

Chromatographic Method Development and Validation

Chromatography is a foundational technique for separating individual components from a mixture. openaccessjournals.com For Benzenebutanol, 4-octyl-, the development of robust chromatographic methods is the first step in achieving accurate quantification and effective impurity profiling. The choice between liquid, gas, or supercritical fluid chromatography depends on the analyte's properties and the specific analytical goal. njit.edu

High-Performance Liquid Chromatography (HPLC) Method Optimization for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative and qualitative analysis of pharmaceutical-grade compounds. amazonaws.comresearchgate.net Given the low volatility and the presence of a UV-absorbing chromophore (the benzene (B151609) ring) in Benzenebutanol, 4-octyl-, reversed-phase HPLC (RP-HPLC) is the most suitable approach for its analysis. openaccessjournals.comnih.gov

Method development begins with selecting the appropriate column and mobile phase to achieve optimal separation. amazonaws.com A C18 or C8 stationary phase is recommended due to the significant non-polar character of the 4-octyl- substituent. nih.govnih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. dergipark.org.tr A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often necessary to elute the highly retained Benzenebutanol, 4-octyl- peak with good symmetry while also separating it from more polar impurities. Detection is readily achieved using a UV detector, likely set at a wavelength around 254 nm where the benzene ring exhibits strong absorbance. nih.gov

Optimization involves adjusting parameters to achieve the best resolution and peak shape.

Table 1: Hypothetical HPLC Method Optimization Parameters for Benzenebutanol, 4-octyl-

ParameterCondition 1Condition 2 (Optimized)Condition 3Outcome
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µmC8, 150 x 4.6 mm, 5 µmC18 provides stronger retention, better for resolving non-polar impurities.
Mobile Phase 80:20 Acetonitrile:Water75:25 to 95:5 Acetonitrile:Water Gradient85:15 Methanol:WaterIsocratic elution (1 & 3) leads to broad peaks; gradient (2) improves peak shape and resolution.
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/minLower flow rate (2) increases retention time but improves separation efficiency.
Temperature 25 °C35 °C30 °CElevated temperature (2) reduces viscosity and can sharpen peaks.
Retention Time 8.5 min12.1 min9.2 minOptimized conditions provide a suitable retention time for robust analysis.

Once optimized, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is reliable, reproducible, and accurate. nih.govmdpi.com

Table 2: Typical Validation Parameters for a Benzenebutanol, 4-octyl- HPLC Assay

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) > 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise > 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise > 100.15 µg/mL
Specificity No interference at analyte retention timePeak is pure; no co-elution from placebo or known impurities.

Gas Chromatography (GC) Techniques for Volatile Components

Gas chromatography (GC) is the ideal method for analyzing compounds that are volatile and thermally stable. analyticaltoxicology.com While Benzenebutanol, 4-octyl- itself has a high boiling point and may be challenging to analyze directly by GC without derivatization, the technique is invaluable for detecting and quantifying volatile impurities. These can include residual solvents from the synthesis (e.g., toluene (B28343), hexane) or volatile starting materials and by-products.

A typical GC method would employ a capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5), which separates compounds primarily based on their boiling points. analyticaltoxicology.comsigmaaldrich.com An inert carrier gas like helium or nitrogen moves the vaporized sample through the column. libretexts.org A flame ionization detector (FID) is commonly used as it provides excellent sensitivity for organic compounds. libretexts.org

Table 3: Hypothetical GC Analysis of Potential Volatile Impurities in Benzenebutanol, 4-octyl-

CompoundPotential SourceBoiling Point (°C)Expected Retention Time (min)
Toluene Residual Solvent1114.2
1-Butanol Starting Material1184.8
Octene By-product1215.1
Benzaldehyde (B42025) Starting Material/Impurity1798.5

Supercritical Fluid Chromatography (SFC) for Separation of Challenging Mixtures

Supercritical Fluid Chromatography (SFC) is a hybrid technique that merges the advantages of gas and liquid chromatography. ijarsct.co.inshimadzu.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. ymcamerica.com SFC is known for its high efficiency, rapid analysis times, and reduced use of organic solvents, making it a "green" technology. ymcamerica.commdpi.com

For a compound like Benzenebutanol, 4-octyl-, which has a combination of polar (hydroxyl) and non-polar (alkyl chain, benzene ring) features, SFC can offer unique selectivity compared to RP-HPLC. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations without a significant loss in resolution. ymcamerica.com Small amounts of polar organic solvents (modifiers), such as methanol, are often added to the CO₂ to increase the mobile phase's solvating power and improve the peak shape of polar analytes. ymcamerica.commdpi.com

Table 4: Comparative Overview of Chromatographic Techniques for Benzenebutanol, 4-octyl-

FeatureHPLCGCSFC
Principle Liquid-Solid PartitioningGas-Liquid PartitioningSupercritical Fluid-Solid Partitioning
Applicability Primary method for main compoundVolatile impurities and solventsMain compound and non-volatile impurities
Typical Run Time 15-30 min10-20 min3-10 min
Solvent Usage High (Acetonitrile, Water)Low (Carrier Gas)Low (CO₂, Methanol)
Key Advantage Versatile and robustExcellent for volatilesFast, "green," unique selectivity

Hyphenated Techniques for Comprehensive Analysis

To move beyond simple quantification and achieve unambiguous identification of unknown impurities, chromatographic systems are often coupled with spectroscopic detectors, most notably mass spectrometers. These "hyphenated" techniques provide both retention time data from the chromatography and mass-to-charge ratio data from the spectrometer, enabling structural elucidation. researchgate.net

GC-MS and LC-MS for Identification and Quantification in Complex Matrices

The coupling of mass spectrometry to GC (GC-MS) and LC (LC-MS) is a powerful combination for analyzing complex mixtures. waters.comchromatographytoday.com

LC-MS is particularly well-suited for the analysis of Benzenebutanol, 4-octyl- and its non-volatile degradation products or synthesis by-products. nih.gov After separation on an HPLC column, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate ions of the analyte, which are then separated by the mass analyzer. High-resolution mass spectrometry (HRMS), for example, using a time-of-flight (TOF) detector, can provide highly accurate mass measurements, allowing for the determination of elemental compositions. Tandem MS (MS/MS) can be used to fragment the parent ion and create a fragmentation pattern that serves as a structural fingerprint. chromatographyonline.com This approach is invaluable for identifying compounds in complex biological or environmental matrices. nih.govmdpi.com

GC-MS is used to identify the volatile compounds separated by the GC. oiv.int As peaks elute from the column, they enter the MS, where they are fragmented by electron impact (EI). The resulting fragmentation pattern is highly reproducible and can be compared against extensive spectral libraries (e.g., NIST) for positive identification. nih.gov

Table 5: Hypothetical Mass Data for Benzenebutanol, 4-octyl- and Potential Impurities

CompoundFormulaExpected [M+H]⁺ (LC-MS)Key Fragment Ions (GC-MS)
Benzenebutanol, 4-octyl- C₁₈H₃₀O263.2318105, 147
Benzenebutanol, 4-hexyl- C₁₆H₂₆O235.2005105, 119
Oxidized Impurity (Ketone) C₁₈H₂₈O₂277.2162105, 161

NMR-based Impurity Profiling

While MS techniques provide mass and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of impurities, especially when authentic reference standards are not available. conicet.gov.arresolvemass.ca NMR provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in a molecule. researchgate.net

Impurity profiling by NMR involves separating an impurity, often by preparative HPLC, and then analyzing it using a suite of NMR experiments. conicet.gov.arresearchgate.net

1D NMR (¹H and ¹³C): Provides primary information on the number and type of protons and carbons. ¹H NMR can also be used for quantification without a specific reference standard for the impurity. conicet.gov.ar

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range proton-carbon correlations, allowing the entire molecular skeleton to be pieced together. conicet.gov.ar

This approach is powerful enough to distinguish between closely related isomers, such as positional isomers where the octyl group is at a different position on the benzene ring, which might be difficult to resolve by MS alone.

Table 6: Hypothetical ¹H NMR Chemical Shift Comparison

Proton EnvironmentBenzenebutanol, 4-octyl- (ppm)Benzenebutanol, 2-octyl- (ppm)
Aromatic Protons ~7.1 (doublet, 2H), ~7.2 (doublet, 2H)~7.0 - 7.3 (multiplet, 4H)
Benzylic Protons (-CH₂-Ar) ~2.6 (triplet)~2.8 (triplet)
Hydroxyl Proton (-OH) ~1.5 (broad singlet)~1.6 (broad singlet)
Terminal Methyl (-CH₃) ~0.9 (triplet)~0.9 (triplet)

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection and characterization of electroactive compounds like Benzenebutanol, 4-octyl-. These techniques are predicated on the measurement of an electrical signal (current or potential) that arises from a chemical reaction at an electrode surface. For phenolic compounds, including alkylphenols structurally similar to Benzenebutanol, 4-octyl-, electrochemical oxidation of the hydroxyl group provides the basis for their determination.

Voltammetry and Amperometry

Voltammetry and amperometry are powerful electrochemical techniques for the analysis of phenolic compounds. These methods involve the application of a potential to an electrode and measuring the resulting current. The oxidation of the phenolic hydroxyl group of compounds structurally related to Benzenebutanol, 4-octyl- is an irreversible process that can be monitored to quantify their concentration.

Voltammetry studies the current response as the potential is varied. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed. In studies on related alkylphenols like 4-octylphenol (B30498), a well-defined oxidation peak is typically observed at a potential of around +0.7 V versus a silver/silver chloride (Ag/AgCl) reference electrode in a phosphate (B84403) buffer solution (pH 7.4). oup.com The oxidation process for similar alkylphenols on graphene-modified screen-printed electrodes has been shown to be irreversible and kinetically limited by adsorption rather than diffusion. erudit.org

The choice of electrode material significantly influences the sensitivity and selectivity of the analysis. Modified electrodes, such as those incorporating carbon nanotubes (CNTs) or clay, have demonstrated enhanced performance for the detection of related alkylphenols. For instance, a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode (GCE) has been shown to significantly enhance the oxidation peak current of 4-n-octylphenol compared to a bare GCE. researchgate.net This enhancement is attributed to the high surface area and electrocatalytic properties of the nanomaterials.

Amperometry involves holding the electrode at a fixed potential where the oxidation of the target analyte occurs and measuring the current as a function of time. This technique is often coupled with high-performance liquid chromatography (HPLC) for the selective detection of analytes as they elute from the column. oup.comacs.org Amperometric detection for alkylphenolic compounds has been reported to be a highly sensitive method. oup.com For example, an amperometric immunosensor has been developed for nonylphenol determination, showcasing the versatility of this technique. core.ac.uk

Research on 4-octylphenol and 4-tert-octylphenol (B29142) using disposable pencil graphite (B72142) electrodes has established detection limits in the micromolar (µM) range, demonstrating the suitability of these methods for trace analysis in water samples. tubitak.gov.tr The table below summarizes key findings from voltammetric studies on closely related alkylphenols.

Analytical TechniqueElectrodeAnalyteDetection Limit (µM)Linear Range (µM)Reference
Differential Pulse VoltammetryPencil Graphite Electrode4-octylphenol0.25Not Specified tubitak.gov.tr
Cyclic VoltammetryGraphene-Modified Screen-Printed Electrode4-octylphenol0.5Not Specified erudit.org
Differential Pulse VoltammetryMWCNT-Modified Glassy Carbon Electrode4-n-octylphenol0.0150.05 - 10 researchgate.net
HPLC with Coulometric-Array DetectionC18 Reversed-Phase Column4-octylphenol0.0005 (ng/ml)Not Specified rsc.org

Ion-Selective Electrode Development for Related Compounds

Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. While direct ISEs for neutral molecules like Benzenebutanol, 4-octyl- are not common, research has focused on developing ISEs for ions that can be associated with or derived from such compounds.

The development of ISEs often involves incorporating an ionophore into a polymeric membrane. This ionophore selectively binds to the target ion, leading to a potential difference across the membrane that is proportional to the logarithm of the ion's activity, as described by the Nernst equation.

For phenolic compounds, indirect detection methods can be devised. For instance, the interaction of alkylphenols with other ions can be exploited. Research has shown that alkylphenols can enhance the selectivity of liquid membrane electrodes responsive to organic sulfonate ions. This effect is attributed to the formation of hydrogen bonds between the phenol (B47542) and the sulfonate. agr.hr

While specific ISEs for Benzenebutanol, 4-octyl- are not documented in readily available literature, the principles of ISE development for other organic molecules suggest potential pathways for future research. This could involve the synthesis of a specific ionophore that can selectively complex with the target molecule or a derivative thereof.

Spectrophotometric Assays for Concentration Determination

Spectrophotometric assays are widely used for the quantitative analysis of various compounds based on their ability to absorb light at specific wavelengths. For phenolic compounds, these methods can be direct, relying on the intrinsic UV absorbance of the aromatic ring, or indirect, involving a color-forming reaction.

Direct UV-Vis spectrophotometry can be used to determine the concentration of phenolic compounds in a solution. The π–π* transitions in the aromatic ring of compounds like Benzenebutanol, 4-octyl- result in characteristic absorption peaks in the UV region. For example, the degradation of nonylphenol polyethylene (B3416737) glycol, a related alkylphenol ethoxylate, has been monitored by observing the decrease in the absorbance signal at 234 nm, which corresponds to the aromatic molecule. mdpi.com However, the selectivity of direct spectrophotometry can be limited in complex matrices where other compounds may absorb at similar wavelengths. redalyc.org

To enhance selectivity and sensitivity, colorimetric methods are often employed. These assays involve a chemical reaction that produces a colored product, the absorbance of which is then measured in the visible region of the spectrum. A common approach for phenols is azo coupling, where the phenol reacts with a diazonium salt in an alkaline medium to form a colored azo dye. For instance, a method for the determination of 4-ethylphenol (B45693) involves its reaction with diazotized 3-nitroaniline (B104315) to produce a yellow-colored product with maximum absorption at 426 nm. uobaghdad.edu.iq

Another approach involves the use of nanoparticles in colorimetric assays. The interaction of the target analyte with nanoparticles can induce aggregation or a change in their surface plasmon resonance, leading to a visible color change. Gold nanoparticles have been used as a colorimetric probe for the detection of 17β-estradiol, with selectivity against other endocrine-disrupting compounds like 4-tert-octylphenol and nonylphenol. scielo.org.za

The viability of cells exposed to 4-octylphenol has been evaluated using the MTT assay, a colorimetric method that measures the metabolic activity of cells. agr.hr This assay is based on the conversion of a yellow tetrazolium salt to a purple formazan (B1609692) product by mitochondrial dehydrogenases, with the absorbance measured spectrophotometrically. mdpi.com

The table below provides examples of spectrophotometric methods used for the determination of related phenolic compounds.

Assay TypeReagent/PrincipleAnalyteWavelength (nm)ApplicationReference
Direct UV-VisIntrinsic AbsorbanceNonylphenol Polyethylene Glycol234Degradation Monitoring mdpi.com
Colorimetric (Azo Coupling)Diazotized 3-nitroaniline4-ethylphenol426Water Samples uobaghdad.edu.iq
Colorimetric (MTT Assay)3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide4-octylphenol450Cell Viability agr.hr
Colorimetric (Nanoparticles)Gold Nanoparticles17β-estradiol (selective against 4-tert-octylphenol)Not SpecifiedDairy Effluents scielo.org.za

Future Research Trajectories for Benzenebutanol, 4 Octyl

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Future research will undoubtedly prioritize the development of green and sustainable synthetic methodologies for Benzenebutanol, 4-octyl- and its analogues. Traditional chemical syntheses often rely on harsh reagents and generate significant waste. The trajectory is moving towards processes that are more environmentally benign and economically viable.

Key areas of future investigation include:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of Benzenebutanol, 4-octyl- offers high selectivity and mild reaction conditions. Research will focus on identifying and engineering enzymes capable of performing the desired transformations, such as the alkylation of a benzene (B151609) ring and subsequent functionalization of the butanol side chain.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better process control, and scalability compared to batch processes. Future studies will explore the adaptation of synthetic routes for Benzenebutanol, 4-octyl- to flow chemistry, potentially enabling on-demand production and reducing waste.

Renewable Feedstocks: A significant long-term goal is the synthesis of Benzenebutanol, 4-octyl- from renewable biomass sources. This involves developing catalytic pathways to convert biomass-derived platform molecules into the necessary aromatic and aliphatic precursors. researchgate.net

Synthetic ApproachPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild conditions, reduced wasteEnzyme discovery and engineering, whole-cell biocatalyst development
Flow Chemistry Improved safety, scalability, process controlReactor design, optimization of reaction parameters in continuous flow
Renewable Feedstocks Reduced reliance on fossil fuels, sustainabilityCatalytic conversion of biomass, development of bio-based precursors

Deeper Understanding of Structure-Property Relationships through Advanced Computational Models

Advanced computational modeling is a powerful tool for accelerating the discovery and optimization of molecules. numberanalytics.com For Benzenebutanol, 4-octyl-, future research will leverage these models to gain a deeper understanding of how its molecular structure dictates its physical, chemical, and biological properties.

Future computational studies will likely involve:

Density Functional Theory (DFT): DFT calculations can predict various molecular properties, such as electronic structure, reactivity, and spectroscopic signatures. This will aid in understanding the compound's behavior in different chemical environments and in designing derivatives with tailored properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of Benzenebutanol, 4-octyl- over time, providing insights into its interactions with other molecules, such as solvents, polymers, or biological targets. This is particularly relevant for predicting its performance in materials science applications or its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can establish mathematical relationships between the structural features of a series of Benzenebutanol, 4-octyl- derivatives and their observed properties. This will enable the rapid virtual screening of new candidate molecules.

Computational MethodKey InsightsApplication in Research
Density Functional Theory (DFT) Electronic structure, reactivity, spectroscopic dataPredicting reaction outcomes, designing new derivatives
Molecular Dynamics (MD) Simulations Dynamic behavior, intermolecular interactionsUnderstanding material properties, predicting biological interactions
QSAR Modeling Structure-property relationshipsVirtual screening of new compounds, property prediction

Development of Highly Selective Catalysts for Derivatization

The ability to selectively modify the structure of Benzenebutanol, 4-octyl- is crucial for creating new molecules with enhanced or novel functionalities. Future research will focus on the development of highly selective catalysts for its derivatization.

Promising areas for catalyst development include:

Homogeneous Catalysis: The design of novel organometallic complexes as catalysts can enable precise control over derivatization reactions, such as C-H activation for functionalizing the aromatic ring or selective oxidation of the alcohol group.

Heterogeneous Catalysis: Developing solid-supported catalysts offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable chemical processes. Research will target the design of porous materials and nanoparticles with well-defined active sites.

Photocatalysis: The use of light to drive chemical reactions at ambient temperature is a rapidly growing field. Future work will explore the use of photocatalysts for the derivatization of Benzenebutanol, 4-octyl-, offering a green alternative to traditional thermal methods.

Innovative Applications in Advanced Materials and Nanotechnology

The unique combination of an aromatic ring and a flexible alkyl chain in Benzenebutanol, 4-octyl- makes it an interesting building block for advanced materials and nanotechnology. ontosight.ai

Future research into innovative applications will likely explore:

Polymers and Liquid Crystals: Derivatives of Benzenebutanol, 4-octyl- could be used as monomers for the synthesis of novel polymers with tailored thermal and mechanical properties. researchgate.net Its rigid aromatic core and flexible tail also make it a candidate for the design of new liquid crystalline materials.

Self-Assembled Monolayers (SAMs): The ability of such molecules to form ordered structures on surfaces could be exploited in the creation of SAMs for applications in electronics, sensors, and surface modification.

Drug Delivery Systems: The amphiphilic nature of certain Benzenebutanol, 4-octyl- derivatives could be harnessed to create nano-sized carriers, such as micelles or vesicles, for the targeted delivery of therapeutic agents.

Comprehensive Environmental Impact Assessments of its Production and Use

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of Benzenebutanol, 4-octyl- is essential for its responsible development and use. service.gov.ukservice.gov.uk Future research in this area will need to be comprehensive and proactive.

Key aspects of future environmental impact assessments will include:

Biodegradation Studies: Investigating the biodegradability of Benzenebutanol, 4-octyl- and its potential degradation products in various environmental compartments (soil, water, sediment) is crucial. mdpi.com

Ecotoxicity Testing: A battery of ecotoxicity tests on a range of organisms representing different trophic levels will be necessary to determine its potential harm to ecosystems. mdpi.com

Lifecycle Assessment (LCA): Conducting a full LCA will provide a holistic view of the environmental footprint of Benzenebutanol, 4-octyl-, from its synthesis to its end-of-life, helping to identify areas for improvement in sustainability.

Assessment AreaResearch FocusDesired Outcome
Biodegradation Aerobic and anaerobic degradation pathways, identification of metabolitesUnderstanding persistence and fate in the environment
Ecotoxicity Acute and chronic toxicity to aquatic and terrestrial organismsEstablishing safe environmental concentration limits
Lifecycle Assessment Cradle-to-grave analysis of environmental impactsIdentifying hotspots for sustainability improvements

Integration of Artificial Intelligence and Machine Learning in Research Workflows

Potential applications of AI and ML include:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of new Benzenebutanol, 4-octyl- derivatives, guiding synthetic efforts towards molecules with desired characteristics. researchgate.net

Reaction Optimization: AI-driven platforms can be used to rapidly screen and optimize reaction conditions for the synthesis and derivatization of Benzenebutanol, 4-octyl-, leading to higher yields and reduced waste. technologynetworks.com

Retrosynthesis Planning: AI tools can assist chemists in designing efficient synthetic routes to complex target molecules based on Benzenebutanol, 4-octyl-, by proposing novel and non-intuitive disconnection strategies. ijsetpub.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.